![molecular formula C37H61N2O4+ B1238877 Rapacuronium CAS No. 465499-11-0](/img/structure/B1238877.png)
Rapacuronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rapacuronium is a steroid ester.
Rapacuronium was withdrawn in 2001 in many countries due to risk of fatal bronchospasm.
Applications De Recherche Scientifique
Rapacuronium and Bronchospasm
Rapacuronium, a nondepolarizing muscle relaxant, has been associated with severe bronchospasm and desaturation in children and adults. Studies have highlighted cases where its administration led to significant bronchoconstriction and oxygen desaturation, raising concerns about its respiratory effects (Kron, 2001), (Naguib, 2001).
Interaction with Muscarinic Receptors
Research has explored how Rapacuronium preferentially antagonizes muscarinic receptors in airway smooth muscle. It was found to have a higher affinity for M2 over M3 muscarinic receptors, which might explain the mechanism behind its bronchoconstrictive effects (Jooste, Zhang, & Emala, 2005).
Comparison with Other Neuromuscular Blocking Agents
Rapacuronium has been compared with other neuromuscular blocking agents regarding its onset of action, duration, and adverse effects. It is noted for its rapid onset but also for its dose-related adverse effects, particularly bronchospasm, which is more prevalent under rapid-sequence induction conditions (Sparr, Beaufort, & Fuchs-Buder, 2001).
Hemodynamic Effects
The hemodynamic effects of Rapacuronium have been studied, particularly in patients with coronary artery disease. It was found to cause significant decreases in blood pressure and systemic vascular resistance compared to other muscle relaxants (Delboy, Tomichek, & Shields, 2002).
Clinical Pharmacology
Rapacuronium's pharmacology, including its potency and recovery times, has been examined. It's characterized as having a less potent effect than other nondepolarizing muscle relaxants, with rapid onset and shorter recovery times. Its suitability for different clinical scenarios, such as rapid-sequence induction, has been explored (Larijani, Zafeiridis, & Goldberg, 1999).
Clinical Experience and Practice
The clinical practice and acceptance of Rapacuronium, especially in scenarios requiring rapid onset and short duration of action, have been reviewed. Despite its advantages in certain settings, the occurrence of bronchospasm has been a significant concern (Bartkowski & Witkowski, 2001).
Pharmacokinetics and Metabolism
The pharmacokinetics of Rapacuronium and its metabolite have been studied, revealing insights into its elimination process and the influence of factors like age and gender on its pharmacokinetic characteristics (Schiere, Proost, Schuringa, & Wierda, 1999), (Fisher et al., 1999).
Propriétés
Numéro CAS |
465499-11-0 |
---|---|
Nom du produit |
Rapacuronium |
Formule moléculaire |
C37H61N2O4+ |
Poids moléculaire |
597.9 g/mol |
Nom IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
Clé InChI |
HTIKWNNIPGXLGM-YLINKJIISA-N |
SMILES isomérique |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
SMILES canonique |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Autres numéros CAS |
465499-11-0 |
Synonymes |
Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.